2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid
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Overview
Description
2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid is an organic compound with the molecular formula C16H14N2O5 and a molecular weight of 314.29 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid typically involves the nitration of 4-(Dimethylamino)benzoic acid followed by a coupling reaction with benzoic acid derivatives . The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration process, and organic solvents such as dichloromethane for the coupling reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2-[4-(Dimethylamino)-3-aminobenzoyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar structure but lacks the nitro group.
Ethyl 4-dimethylaminobenzoate: An ester derivative with similar properties.
N,N-Dimethyl-4-aminobenzoic acid: Another derivative with comparable chemical behavior.
Uniqueness
2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[4-(dimethylamino)-3-nitrobenzoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-17(2)13-8-7-10(9-14(13)18(22)23)15(19)11-5-3-4-6-12(11)16(20)21/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDFWKNQEKZQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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